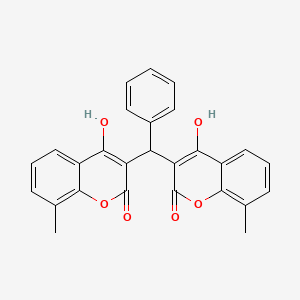![molecular formula C8H10N2O3 B14486299 N-[(2,4-Dihydroxyphenyl)methyl]urea CAS No. 65758-38-5](/img/structure/B14486299.png)
N-[(2,4-Dihydroxyphenyl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2,4-Dihydroxyphenyl)methyl]urea is a compound that belongs to the class of urea derivatives It is synthesized by the reaction of urea with substituted phenols and aromatic aldehydes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-Dihydroxyphenyl)methyl]urea typically involves the condensation of urea with substituted phenols and aromatic aldehydes. One common method involves mixing urea and the substituted phenol in ethanol, followed by the addition of the aromatic aldehyde. The reaction mixture is then heated in a water bath at around 85°C for an hour. The resulting solid is separated by cooling the reaction mixture and recrystallized from ethanol .
Industrial Production Methods
Industrial production of N-substituted ureas, including this compound, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia. This method, although not environmentally friendly, is widely used due to its efficiency . Another method involves the nucleophilic addition of amines to potassium isocyanate in water, which is a more environmentally friendly approach .
化学反応の分析
Types of Reactions
N-[(2,4-Dihydroxyphenyl)methyl]urea undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
N-[(2,4-Dihydroxyphenyl)methyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its diverse bioactivities.
Industry: Utilized in the production of agrochemicals and materials with tailored functionalities.
作用機序
The mechanism of action of N-[(2,4-Dihydroxyphenyl)methyl]urea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
N-[(2,4-Dihydroxyphenyl)methyl]urea can be compared with other similar compounds such as:
1-((2,4-Dihydroxyphenyl)(4-methoxyphenyl)methyl)urea: Similar in structure but with a methoxy group, which may alter its chemical and biological properties.
1-((2-hydroxy-5-nitrophenyl)(4-methoxyphenyl)methyl)thiourea: Contains a thiourea group instead of a urea group, which can significantly change its reactivity and applications.
特性
CAS番号 |
65758-38-5 |
|---|---|
分子式 |
C8H10N2O3 |
分子量 |
182.18 g/mol |
IUPAC名 |
(2,4-dihydroxyphenyl)methylurea |
InChI |
InChI=1S/C8H10N2O3/c9-8(13)10-4-5-1-2-6(11)3-7(5)12/h1-3,11-12H,4H2,(H3,9,10,13) |
InChIキー |
HFYCTOSXGVSYLE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1O)O)CNC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-([1,1'-Biphenyl]-2-yl)-1H-pyrrole-2,5-dione](/img/structure/B14486221.png)
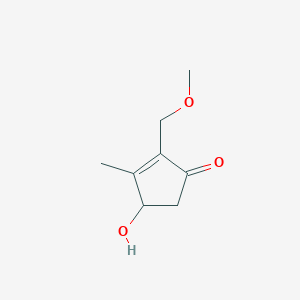

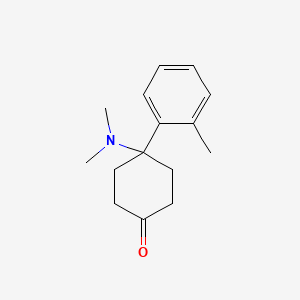

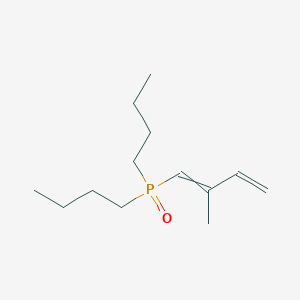


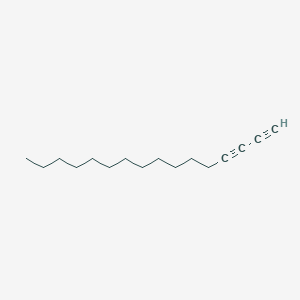
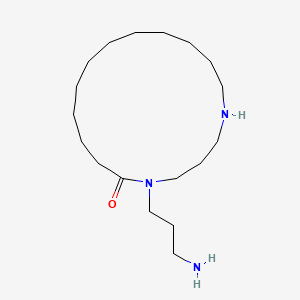
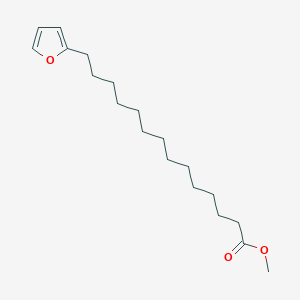
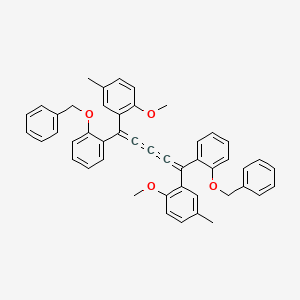
![Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate](/img/structure/B14486308.png)
